Nigericin

Catalog No.
S548943
CAS No.
28380-24-7
M.F
C40H68O11
M. Wt
725.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nigericin

CAS Number

28380-24-7

Product Name

Nigericin

IUPAC Name

(2R)-2-[(2R,3S,6R)-6-[[(2S,4R,5R,6R,7R,9R)-2-[(2R,5S)-5-[(3S,5R)-5-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-7-methoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-3-methyloxan-2-yl]propanoic acid

Molecular Formula

C40H68O11

Molecular Weight

725.0 g/mol

InChI

InChI=1S/C40H68O11/c1-21-11-12-28(46-33(21)26(6)36(42)43)17-29-18-30(45-10)27(7)40(48-29)25(5)19-38(9,51-40)32-13-14-37(8,49-32)35-23(3)16-31(47-35)34-22(2)15-24(4)39(44,20-41)50-34/h21-35,41,44H,11-20H2,1-10H3,(H,42,43)/t21-,22-,23-,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+,34-,35?,37-,38-,39-,40+/m0/s1

InChI Key

DANUORFCFTYTSZ-FBMOGUJMSA-N

SMILES

CC1CCC(OC1C(C)C(=O)O)CC2CC(C(C3(O2)C(CC(O3)(C)C4CCC(O4)(C)C5C(CC(O5)C6C(CC(C(O6)(CO)O)C)C)C)C)C)OC

Solubility

Soluble in DMSO, not in water

Synonyms

Antibiotic K178, Antibiotic X464, Azalomycin M, Helexin C, Polyetherin A

Canonical SMILES

CC1CCC(OC1C(C)C(=O)O)CC2CC(C(C3(O2)C(CC(O3)(C)C4CCC(O4)(C)C5C(CC(O5)C6C(CC(C(O6)(CO)O)C)C)C)C)C)OC

Isomeric SMILES

C[C@H]1CC[C@@H](O[C@H]1[C@@H](C)C(=O)O)C[C@@H]2C[C@H]([C@H]([C@@]3(O2)[C@@H](C[C@@](O3)(C)[C@H]4CC[C@@](O4)(C)C5[C@H](C[C@@H](O5)[C@@H]6[C@H](C[C@H]([C@@](O6)(CO)O)C)C)C)C)C)OC

Description

The exact mass of the compound Nigericin is 724.47616 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Furans. It belongs to the ontological category of polycyclic ether in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Nigericin is a polyether antibiotic derived from the bacterium Streptomyces hygroscopicus. First isolated in the 1950s from soil samples in Nigeria, its structure was elucidated through X-ray crystallography in 1968. Nigericin is known for its ability to act as an ionophore, specifically facilitating the transport of potassium ions (K+^+) and hydrogen ions (H+^+) across biological membranes. Its chemical structure is complex, featuring multiple rings and functional groups that contribute to its unique properties. In addition to its ionophoric activity, nigericin exhibits antibacterial and antifungal properties, primarily against Gram-positive microorganisms, and has been noted for its potential anti-cancer effects .

Nigericin acts as a potassium (K+) ionophore, transporting K+ ions across cell membranes. This disrupts cellular ion balance, affecting various cellular processes []. Additionally, nigericin can induce potassium efflux, which can activate the NLRP3 inflammasome, a protein complex involved in the immune response [].

Nigericin functions primarily as an antiporter that exchanges K+^+ for H+^+ ions. This mechanism disrupts ionic gradients across cell membranes, leading to significant physiological effects. Notably, it has been shown to inhibit ATP-driven transhydrogenase reactions at varying ATP concentrations, indicating its role in energy metabolism disruption . Nigericin also interacts with lead ions (Pb2+^{2+}), demonstrating high selectivity and activity as a Pb2+^{2+} ionophore, which can be beneficial in lead intoxication scenarios .

Nigericin exhibits a broad spectrum of biological activities:

  • Antimicrobial: It is effective against Gram-positive bacteria and enhances the antifungal activity of other agents like rapamycin .
  • Cancer Treatment: Nigericin has shown selective cytotoxicity towards various cancer cell lines, particularly under acidic conditions typical of tumor microenvironments .
  • Inflammasome Activation: It activates the NLRP3 inflammasome by inducing K+^+ efflux, which is crucial for inflammatory responses .
  • Metabolic Effects: The compound inhibits respiration and glucose consumption in cells while affecting intracellular concentrations of sodium and potassium ions .

Nigericin is typically produced through fermentation processes using Streptomyces strains. For example, a strain known as DASNCL-29 has been optimized to yield up to 33% (w/w) nigericin. The extraction involves purification techniques such as crystallization from solvents like methanol or hexane, which can result in different polymorphic forms of nigericin . Additionally, chemical modifications such as fluorination have been explored to enhance its biological efficacy and antibacterial properties against resistant strains .

Nigericin has several applications across various fields:

  • Research Tool: Used extensively in biochemical research to study ion transport mechanisms and cellular processes.
  • Pharmaceuticals: Potential therapeutic agent for treating infections caused by Gram-positive bacteria and certain cancers.
  • Lead Detoxification: Investigated for its ability to facilitate lead ion transport, offering a possible treatment avenue for lead poisoning .

Studies on nigericin's interactions reveal its significant impact on cellular ionic balance and metabolic pathways. For instance:

  • It alters cytoplasmic pH levels depending on the extracellular sodium concentration, influencing platelet aggregation responses .
  • In cancer research, nigericin's ability to enhance the effects of radiation therapy in acidic environments highlights its potential as an adjunct treatment for tumors .

Nigericin shares structural and functional similarities with other ionophores such as monensin and valinomycin. Below is a comparison highlighting its uniqueness:

CompoundIon Transport MechanismPrimary UseUnique Features
NigericinK+^+/H+^+ antiporterAntibiotic, cancer therapyActivates NLRP3 inflammasome; Pb2+^{2+} transport
MonensinNa+^+/K+^+ antiporterAntibioticPrimarily used against Gram-positive bacteria
ValinomycinK+^+ selective transporterAntibioticHighly selective for K+^+; less diverse applications

Nigericin's unique ability to act on both potassium and hydrogen ions while also facilitating lead transport distinguishes it from these other compounds. Its dual role as an antibiotic and potential anti-cancer agent further emphasizes its versatility in therapeutic applications .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.5

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

3

Exact Mass

724.47616298 g/mol

Monoisotopic Mass

724.47616298 g/mol

Heavy Atom Count

51

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

RRU6GY95IS

GHS Hazard Statements

Aggregated GHS information provided by 272 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (99.63%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (99.63%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (99.63%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Ionophores

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

28380-24-7

Wikipedia

Nigericin

Dates

Modify: 2023-08-15
1: Bilen S, Biswas G, Otsuyama S, Kono T, Sakai M, Hikima J. Inflammatory responses in the Japanese pufferfish (Takifugu rubripes) head kidney cells stimulated with an inflammasome-inducing agent, nigericin. Dev Comp Immunol. 2014 Oct;46(2):222-30. doi: 10.1016/j.dci.2014.04.010. Epub 2014 Apr 24. PubMed PMID: 24768998.
2: Deng CC, Liang Y, Wu MS, Feng FT, Hu WR, Chen LZ, Feng QS, Bei JX, Zeng YX. Nigericin selectively targets cancer stem cells in nasopharyngeal carcinoma. Int J Biochem Cell Biol. 2013 Sep;45(9):1997-2006. doi: 10.1016/j.biocel.2013.06.023. Epub 2013 Jul 4. PubMed PMID: 23831840.
3: Zhou HM, Dong TT, Wang LL, Feng B, Zhao HC, Fan XK, Zheng MH. Suppression of colorectal cancer metastasis by nigericin through inhibition of epithelial-mesenchymal transition. World J Gastroenterol. 2012 Jun 7;18(21):2640-8. doi: 10.3748/wjg.v18.i21.2640. PubMed PMID: 22690072; PubMed Central PMCID: PMC3370000.
4: Lim J, Lee Y, Kim HW, Rhyu IJ, Oh MS, Youdim MB, Yue Z, Oh YJ. Nigericin-induced impairment of autophagic flux in neuronal cells is inhibited by overexpression of Bak. J Biol Chem. 2012 Jul 6;287(28):23271-82. doi: 10.1074/jbc.M112.364281. Epub 2012 Apr 5. PubMed PMID: 22493436; PubMed Central PMCID: PMC3390606.
5: Stout-Delgado HW, Vaughan SE, Shirali AC, Jaramillo RJ, Harrod KS. Impaired NLRP3 inflammasome function in elderly mice during influenza infection is rescued by treatment with nigericin. J Immunol. 2012 Mar 15;188(6):2815-24. doi: 10.4049/jimmunol.1103051. Epub 2012 Feb 10. PubMed PMID: 22327078; PubMed Central PMCID: PMC3294083.
6: Sturz GR, Phan TH, Mummalaneni S, Ren Z, DeSimone JA, Lyall V. The K+-H+ exchanger, nigericin, modulates taste cell pH and chorda tympani taste nerve responses to acidic stimuli. Chem Senses. 2011 May;36(4):375-88. doi: 10.1093/chemse/bjq146. Epub 2011 Jan 21. PubMed PMID: 21257734; PubMed Central PMCID: PMC3151661.
7: Myskiw C, Piper J, Huzarewich R, Booth TF, Cao J, He R. Nigericin is a potent inhibitor of the early stage of vaccinia virus replication. Antiviral Res. 2010 Dec;88(3):304-10. doi: 10.1016/j.antiviral.2010.10.001. Epub 2010 Oct 15. PubMed PMID: 20951746.
8: Mashima T, Okabe S, Seimiya H. Pharmacological targeting of constitutively active truncated androgen receptor by nigericin and suppression of hormone-refractory prostate cancer cell growth. Mol Pharmacol. 2010 Nov;78(5):846-54. doi: 10.1124/mol.110.064790. Epub 2010 Aug 13. PubMed PMID: 20709811.
9: Cui J, Li C, Wang C, Li Y, Zhang L, Zhang L, Xiu X, Li Y, Wei N. Nigericin-mediated liposome loading of topotecan: is nigericin a potential drug release regulator? Int J Pharm. 2010 Oct 31;399(1-2):31-6. doi: 10.1016/j.ijpharm.2010.07.050. Epub 2010 Aug 1. PubMed PMID: 20678563.
10: Fruth IA, Arrizabalaga G. Toxoplasma gondii: induction of egress by the potassium ionophore nigericin. Int J Parasitol. 2007 Dec;37(14):1559-67. Epub 2007 Jun 9. PubMed PMID: 17618633; PubMed Central PMCID: PMC2221775.

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